1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane
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Overview
Description
“1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane” is a chemical compound with the CAS Number: 256475-59-9 . It has a molecular weight of 234.34 . The IUPAC name for this compound is 4-[2-(1,4-diazepan-1-yl)ethyl]phenyl methyl ether .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H22N2O/c1-17-14-5-3-13(4-6-14)7-11-16-10-2-8-15-9-12-16/h3-6,15H,2,7-12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . More specific physical and chemical properties were not found in the sources I accessed.Scientific Research Applications
Synthesis and Structural Characterization
Research on compounds structurally related to 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane, such as 1,4-diazepines, highlights the synthesis and characterization of these compounds. A study by Andrade et al. (2015) investigated the reactivity of certain precursors with ethylenediamine, leading to the synthesis of two dihydro-1,4-diazepines, characterized by NMR spectroscopy and HRMS Andrade et al., 2015.
Transformation in Chemical Reactions
Voskressensky et al. (2014) explored the three-component reaction involving diazepine rings. They found that the reaction proceeds through the opening of the diazepine ring, resulting in the formation of substituted pyrroles, which demonstrates the reactivity and potential utility of diazepine derivatives in synthetic chemistry Voskressensky et al., 2014.
Role in Ring Expansion Studies
Dean and Park (1976) investigated the ring expansion of coumarin by diazoethane, elucidating the reaction mechanisms that could be relevant for the structural manipulation of diazepine derivatives. This study provides insights into the reactivity and potential applications of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepanes in synthetic transformations Dean & Park, 1976.
Synthesis of Novel σ1 Receptor Ligands
Fanter et al. (2017) reported the synthesis of 1,4-diazepanes as σ1 receptor ligands, starting from enantiomerically pure amino acids. The study highlights the potential pharmacological applications of diazepane derivatives, indicating their role in the development of therapeutic agents Fanter et al., 2017.
Novel Synthetic Routes
Zhu et al. (2000) developed a new route to synthesize 5-trifluoromethyl-2,3-dihydro-1,4-diazepine, showcasing the versatility of diazepane derivatives in organic synthesis and their potential for generating compounds with unique properties Zhu et al., 2000.
Safety and Hazards
Mechanism of Action
Target of Action
For instance, 4-Methoxyphenethylamine, a compound with a similar structure, has been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Mode of Action
For example, 2-(4-methoxyphenyl)ethyl isothiocyanate, another compound with a similar structure, has been reported to exhibit antifungal activity against Aspergillus niger by damaging the cell morphology and membrane integrity .
Biochemical Pathways
For instance, 4-Methoxyphenethylamine, a structurally similar compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine , which are key biochemical pathways in the nervous system.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 234.34
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-[2-(4-Methoxyphenyl)ethyl]-1,4-diazepane vary with different dosages in animal models .
Metabolic Pathways
There is no available data on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available data on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-17-14-5-3-13(4-6-14)7-11-16-10-2-8-15-9-12-16/h3-6,15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNVJKHGKNHSQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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